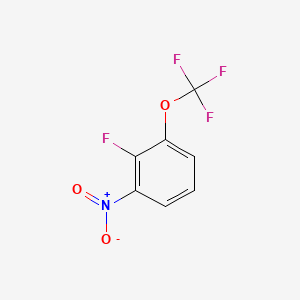

2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-1-nitro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOGBZMYTZNXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742929 | |

| Record name | 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-87-2 | |

| Record name | Benzene, 2-fluoro-1-nitro-3-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene CAS number

An In-depth Technical Guide to 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene and its Isomeric Congeners

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. While specific data for this exact substitution pattern is sparse, this document synthesizes information from closely related isomers and foundational principles of organic chemistry to offer insights into its synthesis, characterization, reactivity, and potential applications. As a trifunctional building block, this molecule offers a versatile platform for the synthesis of complex chemical entities. The strategic incorporation of fluorine and trifluoromethoxy moieties is a well-established strategy for modulating the pharmacokinetic and physicochemical properties of bioactive molecules, making this class of compounds particularly valuable in drug discovery programs.[1][2] This guide serves as a foundational resource for scientists and professionals engaged in the design and development of novel chemical agents.

Chemical Identity and Physicochemical Properties

| Identifier | Data |

| IUPAC Name | 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene |

| Molecular Formula | C₇H₃F₄NO₃ |

| Molecular Weight | 225.10 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1)F)N(=O)[O])OC(F)(F)F |

Table 1: Key Chemical Identifiers.

Isomeric Reference Compounds:

For comparative purposes, the CAS numbers of key isomers are provided below:

-

1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene: CAS 1404193-85-6[3]

-

2-Chloro-1-nitro-3-(trifluoromethoxy)benzene: CAS 1261822-83-6[6]

-

2-Fluoro-1-nitro-3-(trifluoromethyl)benzene: CAS 61324-97-8[7][8]

Predicted Physicochemical Properties:

Experimental data for the target compound is not available. The properties below are estimated based on its structure and data from related compounds.

| Property | Predicted Value | Notes |

| Physical State | Liquid | Similar substituted nitrobenzenes are liquids or low-melting solids.[8][9] |

| Boiling Point | ~230-250 °C | Extrapolated from isomers like 1-nitro-3-(trifluoromethoxy)benzene (240-242 °C)[10] and 2-chloro-1-nitro-3-(trifluoromethoxy)benzene (244.5 °C).[6] |

| Density | ~1.5 - 1.6 g/mL | Based on related fluorinated and nitrated aromatics. |

| Solubility | Immiscible in water; Soluble in common organic solvents (e.g., DCM, Ether, Acetone). | Typical for this class of compounds.[9] |

Table 2: Predicted Physicochemical Properties.

Synthesis and Mechanistic Considerations

The synthesis of 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene would likely proceed via electrophilic nitration of a suitable precursor. The primary challenge lies in controlling the regioselectivity of the nitration to achieve the desired 1,2,3-substitution pattern.

Proposed Synthetic Pathway:

A plausible route starts from 2-fluoro-3-methoxyphenol, which would first be converted to its trifluoromethoxy analog, followed by selective nitration. An alternative, more direct pathway involves the nitration of 1-fluoro-3-(trifluoromethoxy)benzene. The trifluoromethoxy group is generally considered to be a meta-director, while the fluorine atom is an ortho-, para-director. The combined directing effects would need to be carefully managed to favor the desired isomer.

Caption: Figure 1: Proposed Synthetic Pathway.

Exemplary Experimental Protocol (Hypothetical):

This protocol is based on standard procedures for the nitration of aromatic compounds.[11]

Objective: To synthesize 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene via nitration of 1-fluoro-3-(trifluoromethoxy)benzene.

Materials:

-

1-Fluoro-3-(trifluoromethoxy)benzene

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice bath

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (3 equivalents). Cool the flask to 0-5 °C using an ice bath.

-

Nitrating Mixture: Slowly add fuming nitric acid (1.1 equivalents) to the sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: Once the nitrating mixture has cooled back to 0-5 °C, add 1-fluoro-3-(trifluoromethoxy)benzene (1 equivalent) dropwise over 30 minutes. Maintain strict temperature control.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product may separate as an oil.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product, a mixture of isomers, using column chromatography on silica gel to isolate the desired 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene.

Causality Behind Choices:

-

Sulfuric Acid: Acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.

-

Low Temperature: Nitration is a highly exothermic reaction. Low temperatures are crucial to prevent over-nitration and control the formation of undesired byproducts.

-

Aqueous Work-up: Neutralizes the strong acids and removes water-soluble impurities.

Spectroscopic Characterization (Predicted)

The structure of 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene can be unequivocally confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Two aromatic protons would appear as complex multiplets in the δ 7.5-8.5 ppm range, showing couplings to each other and to the ¹⁹F nucleus. |

| ¹³C NMR | Seven distinct signals are expected. Carbons attached to fluorine or the trifluoromethoxy group will appear as doublets or quartets, respectively, due to C-F coupling. The carbon bearing the nitro group will be shifted downfield. |

| ¹⁹F NMR | Two distinct signals are expected: a singlet or narrow multiplet for the -OCF₃ group and a multiplet for the aromatic fluorine atom. |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Strong C-F stretching bands for the Ar-F and -OCF₃ groups would be observed in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 225. Fragmentation patterns would likely involve the loss of NO₂ (m/z = 179) and CF₃ (m/z = 156). |

Table 3: Predicted Spectroscopic Data.

Chemical Reactivity and Synthetic Utility

The molecule possesses three key functional groups that dictate its reactivity, making it a versatile intermediate.

-

Nitro Group Reduction: The nitro group can be readily reduced to an aniline derivative using various reagents (e.g., H₂/Pd/C, SnCl₂, Fe/HCl). This resulting amine is a critical handle for introducing further functionality, particularly in the synthesis of pharmaceuticals and dyes.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is activated towards SₙAr by the electron-withdrawing nitro group positioned ortho to it. This allows for the displacement of fluoride by a range of nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for building molecular complexity.

-

Trifluoromethoxy Group: This group is generally very stable and unreactive, a key feature leveraged in drug design to block metabolic oxidation at that position.[1]

Caption: Figure 2: Key Reactivity Pathways.

Applications in Drug Discovery and Development

The incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry.[12] Fluorine and trifluoromethyl/trifluoromethoxy groups can profoundly influence a drug candidate's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with C-F can prevent oxidative degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1]

-

Lipophilicity: The trifluoromethoxy group significantly increases lipophilicity (LogP), which can enhance membrane permeability and improve absorption.[1]

-

Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing the potency of a drug.

-

pKa Modulation: The strong electron-withdrawing nature of these groups can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH and impacting solubility and target engagement.[12]

Given these benefits, 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene is an attractive scaffold for developing novel kinase inhibitors, central nervous system agents, and anti-infectives, where such modulations are critical for success.[13]

Safety, Handling, and Disposal

No specific safety data exists for this compound. The following recommendations are based on safety data sheets (SDS) for structurally similar nitroaromatic compounds.[14][15]

| Aspect | Recommendation |

| Hazards | Warning: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8][14] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing.[9] Keep away from heat, sparks, and open flames. |

| PPE | Wear protective gloves, chemical safety goggles, and a lab coat.[9][14] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][15] Skin: Wash with plenty of soap and water. Remove contaminated clothing.[14] Inhalation: Move person to fresh air.[15] Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[9] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15] |

Table 4: Safety and Handling Summary.

References

- Sigma-Aldrich. 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene.

- Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.

- Sigma-Aldrich. 2-Fluoro-3-nitrobenzotrifluoride | 61324-97-8.

- Aarti Industries. GPS Safety Summary - 2,3,4 Tri Fluoro Nitro Benzene.

- Sigma-Aldrich.

- ChemScene.

- Sigma-Aldrich.

- ChemScene. 1-Nitro-3-(trifluoromethoxy)benzene.

- Fisher Scientific.

- ChemicalBook. 3-(Trifluoromethoxy)nitrobenzene | 2995-45-1.

- Matrix Fine Chemicals. 1-NITRO-3-(TRIFLUOROMETHOXY)BENZENE | CAS 2995-45-1.

- Unimplemented. Fluorine in drug discovery: Role, design and case studies.

- ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review.

- LookChem. Cas 2995-45-1,3-(Trifluoromethoxy)nitrobenzene.

- PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals.

- ChemicalBook. 2-chloro-1-nitro-3-(trifluoroMethoxy)benzene.

- CymitQuimica. 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene.

- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- Sigma-Aldrich. 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. ajrconline.org [ajrconline.org]

- 3. 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]

- 4. 1-NITRO-3-(TRIFLUOROMETHOXY)BENZENE | CAS 2995-45-1 [matrix-fine-chemicals.com]

- 5. Cas 2995-45-1,3-(Trifluoromethoxy)nitrobenzene | lookchem [lookchem.com]

- 6. 2-chloro-1-nitro-3-(trifluoroMethoxy)benzene CAS#: 1261822-83-6 [m.chemicalbook.com]

- 7. 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene | 61324-97-8 [sigmaaldrich.com]

- 8. 2-Fluoro-3-nitrobenzotrifluoride | 61324-97-8 [sigmaaldrich.com]

- 9. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 10. 3-(Trifluoromethoxy)nitrobenzene | 2995-45-1 [chemicalbook.com]

- 11. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene (CAS No: 1404193-85-6), a compound of interest in medicinal chemistry and organic synthesis.

It is important to note that the initial topic of interest was "2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene." However, a thorough search of chemical databases and literature did not yield a registered compound with this specific substitution pattern. It is highly probable that this was a minor misnomer, and the scientifically registered and studied isomer is, in fact, 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene. This guide will, therefore, focus on the latter, providing a robust analysis of its known and predicted physicochemical properties.

The strategic placement of a fluorine atom, a nitro group, and a trifluoromethoxy group on a benzene ring creates a unique electronic and steric environment. The trifluoromethoxy group, in particular, is of growing interest in pharmaceutical sciences due to its ability to enhance metabolic stability and membrane permeability.[1] This guide will delve into the core physicochemical parameters of this molecule, offering both theoretical insights and practical experimental methodologies.

Molecular Structure and Core Properties

The foundational attributes of a molecule are dictated by its structure. 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene is a substituted aromatic compound with the molecular formula C₇H₃F₄NO₃.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents F1 [label="F", pos="1.5,0!", fontcolor="#EA4335"]; N1 [label="N", pos="-1.5,0.866!", fontcolor="#4285F4"]; O1_N [label="O", pos="-2.0,1.732!", fontcolor="#EA4335"]; O2_N [label="O", pos="-2.0,0!", fontcolor="#EA4335"]; O_tfm [label="O", pos="-1.5,-0.866!", fontcolor="#EA4335"]; C_tfm [label="C", pos="-2.5,-1.443!"]; F2_tfm [label="F", pos="-3.0,-0.577!", fontcolor="#EA4335"]; F3_tfm [label="F", pos="-3.0,-2.309!", fontcolor="#EA4335"]; F4_tfm [label="F", pos="-3.5,-1.443!", fontcolor="#EA4335"];

// Ring connections C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent connections C1 -- F1 [label=" 1"]; C2 -- N1 [label=" 2"]; N1 -- O1_N [label="+"]; N1 -- O2_N [label="-"]; C3 -- O_tfm [label=" 3"]; O_tfm -- C_tfm; C_tfm -- F2_tfm; C_tfm -- F3_tfm; C_tfm -- F4_tfm;

// Aromatic hydrogens (implied) H4 [label="H", pos="1.5, 2.598!", fontcolor="#5F6368"]; H5 [label="H", pos="-1.5, 2.598!", fontcolor="#5F6368"]; H6 [label="H", pos="-3, 0!", fontcolor="#5F6368"]; C4 -- H4; C5 -- H5; C6 -- H6; } Figure 1: Chemical structure of 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene.

| Property | Value | Source |

| CAS Number | 1404193-85-6 | [2] |

| Molecular Formula | C₇H₃F₄NO₃ | [3] |

| Molecular Weight | 225.10 g/mol | [3] |

| Appearance | Liquid (at room temperature) | [4] |

| Purity | 95% | [2] |

Key Physicochemical Parameters

A molecule's interaction with its environment is largely determined by its lipophilicity, solubility, and acidity. These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Value (Predicted/Experimental) | Method | Source |

| LogP | 3.1 (Computed) | XLogP3 | [3] |

| Solubility | Data not available | - | - |

| pKa | Data not available | - | - |

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). A LogP of 3.1 for 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene indicates a significant lipophilic character.[3] This is expected due to the presence of the trifluoromethoxy group, which is known to increase lipophilicity.[1] High lipophilicity can enhance membrane permeability but may also lead to increased metabolic susceptibility and potential toxicity.

Solubility

Acidity (pKa)

The pKa of a molecule indicates its tendency to ionize at a given pH. For 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene, the primary site for deprotonation would be the aromatic C-H bonds, which are generally not considered acidic under physiological conditions. The electron-withdrawing nature of the nitro, fluoro, and trifluoromethoxy groups will increase the acidity of the aromatic protons, but the pKa is still expected to be very high, rendering the molecule non-ionizable in the physiological pH range.

Spectroscopic Characterization

The structural elucidation of a molecule is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing substituents will cause the aromatic protons to be deshielded and appear at the lower end of this range. The coupling patterns (doublets, triplets, etc.) will be complex due to the presence of both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR will show seven distinct signals for the seven carbon atoms in the molecule. The carbons attached to the electronegative fluorine, oxygen, and nitro groups will be significantly deshielded.

-

¹⁹F NMR: The fluorine NMR will be particularly informative. Two distinct signals are expected: one for the fluorine atom directly attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shifts and coupling constants will provide valuable information about the electronic environment of the fluorine nuclei.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

C=C aromatic ring stretch: ~1600-1450 cm⁻¹

-

Asymmetric and symmetric NO₂ stretch: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹

-

C-F stretch: ~1250-1000 cm⁻¹

-

C-O-C stretch (ether): ~1300-1000 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (225.10 g/mol ). The fragmentation pattern is expected to involve the loss of the nitro group (NO₂), the trifluoromethoxy group (OCF₃), and potentially the fluorine atom.

Experimental Methodologies for Physicochemical Profiling

To ensure the scientific rigor of this guide, the following are detailed protocols for the experimental determination of the key physicochemical properties.

Determination of LogP: The Shake-Flask Method

The shake-flask method is the gold-standard for experimental LogP determination.

dot graph "Shake_Flask_LogP" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

A [label="Preparation of Phases"]; B [label="Dissolution of Compound"]; C [label="Equilibration"]; D [label="Phase Separation"]; E [label="Concentration Analysis"]; F [label="LogP Calculation"];

A -> B [label="n-octanol and water"]; B -> C [label="Vigorous shaking"]; C -> D [label="Centrifugation"]; D -> E [label="HPLC or UV-Vis"]; E -> F [label="Conc. in each phase"]; } Figure 2: Workflow for LogP determination using the shake-flask method.

Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

-

Dissolution: Accurately weigh a small amount of 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene and dissolve it in a known volume of the pre-saturated n-octanol or water.

-

Partitioning: Add a known volume of the other pre-saturated phase to the solution from step 2 in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Sampling and Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility: OECD Guideline 105

The OECD Test Guideline 105 provides a standardized method for determining the water solubility of chemical substances.[5]

dot graph "Solubility_Determination" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

A [label="Excess Compound in Water"]; B [label="Equilibration"]; C [label="Phase Separation"]; D [label="Concentration Measurement"]; E [label="Solubility Determination"];

A -> B [label="Stirring at constant temp."]; B -> C [label="Centrifugation/Filtration"]; C -> D [label="HPLC or other suitable method"]; D -> E [label="Saturated solution conc."]; } Figure 3: Workflow for aqueous solubility determination.

Protocol:

-

Sample Preparation: Add an excess amount of 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene to a known volume of water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.

-

Phase Separation: Separate the solid phase from the aqueous phase by centrifugation or filtration.

-

Analysis: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC).

-

Solubility: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Determination of pKa: Potentiometric Titration

For compounds that are ionizable, potentiometric titration is a precise method for pKa determination.

dot graph "pKa_Determination" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

A [label="Dissolve Compound"]; B [label="Titration"]; C [label="Data Analysis"]; D [label="pKa Determination"];

A -> B [label="With acid or base"]; B -> C [label="Plot pH vs. titrant volume"]; C -> D [label="Identify inflection point"]; } Figure 4: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while monitoring the pH of the solution with a calibrated pH meter.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis, Reactivity, and Metabolic Stability

Synthesis

The synthesis of 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene is not widely reported in the literature, suggesting it may be a specialty chemical. However, a plausible synthetic route would involve the nitration of 1-fluoro-3-(trifluoromethoxy)benzene. The directing effects of the fluorine (ortho, para-directing) and the trifluoromethoxy group (meta-directing) would need to be carefully considered to achieve the desired regioselectivity. Alternative routes could involve nucleophilic aromatic substitution reactions on a suitably substituted benzene ring. For instance, the nitration of commercially available 2-bromo-5-fluoro-benzotrifluoride has been reported to yield 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene, a structurally related compound.[6]

Reactivity

The aromatic ring of 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene is highly electron-deficient due to the presence of three strong electron-withdrawing groups. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace the fluorine atom or potentially the nitro group. The electron-deficient nature of the ring also deactivates it towards electrophilic aromatic substitution reactions. The nitro group can be reduced to an amine, which can then serve as a handle for further synthetic transformations.

Metabolic Stability

The trifluoromethoxy group is known to enhance the metabolic stability of drug candidates.[1][7] This is attributed to the high strength of the C-F bonds and the steric hindrance provided by the trifluoromethyl moiety, which can block potential sites of metabolism on the aromatic ring. The increased oxidative stability of fluorinated molecules is a key reason for their incorporation into pharmaceuticals.[1] Therefore, 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene is expected to exhibit a degree of metabolic stability.

Conclusion

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

PubChem. (n.d.). 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.

- Shah, P., & Sripada, D. M. (2017). A review on the role of fluorine in drug design. Journal of Chemical and Pharmaceutical Research, 9(6), 254-260.

- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]

- 3. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | C7H3F4NO3 | CID 14439306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | 124170-06-5 [sigmaaldrich.com]

- 5. 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1 | Benchchem [benchchem.com]

- 6. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a trifluoromethoxy group, imparts distinct electronic properties that can influence molecular interactions and reactivity. Accurate structural elucidation and purity assessment are paramount for its application in any research or development pipeline. This guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.

The guide is structured to provide not just the data, but also the underlying scientific rationale for the observed spectral features, empowering researchers to interpret and validate their own analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, the fluorine is moderately electron-withdrawing, and the trifluoromethoxy group is also strongly electron-withdrawing.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.60 - 7.75 | ddd (doublet of doublet of doublets) | ³J_HH ≈ 8-9, ⁴J_HH ≈ 2-3, ⁴J_HF ≈ 4-5 |

| H-5 | 7.30 - 7.45 | t (triplet) or ddd | ³J_HH ≈ 8-9, ³J_HH ≈ 8-9, ⁵J_HF ≈ 2-3 |

| H-6 | 7.85 - 8.00 | ddd (doublet of doublet of doublets) | ³J_HH ≈ 8-9, ⁴J_HH ≈ 2-3, ³J_HF ≈ 9-10 |

Expert Interpretation

The predicted chemical shifts are based on the additive effects of the substituents. The proton at the C-6 position is expected to be the most downfield (deshielded) due to its ortho position relative to the strongly electron-withdrawing nitro group. The proton at C-4 is also deshielded by the adjacent nitro group. The proton at C-5, being meta to the nitro and fluorine groups, is expected to be the most upfield (shielded) of the three.

The multiplicity of each signal is a result of spin-spin coupling with neighboring protons and the fluorine atom.

-

H-6 will couple to H-5 (³J_HH, ortho coupling), H-4 (⁴J_HH, meta coupling), and the fluorine atom at C-2 (³J_HF, ortho coupling).

-

H-4 will couple to H-5 (³J_HH, ortho coupling), H-6 (⁴J_HH, meta coupling), and the fluorine atom at C-2 (⁴J_HF, meta coupling).

-

H-5 will couple to both H-4 and H-6 (³J_HH, ortho couplings) and may show a smaller long-range coupling to the fluorine atom (⁵J_HF, para coupling).

Diagram: ¹H NMR Structural Assignments

Caption: Predicted ¹H assignments for 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The chemical shifts are influenced by the substituents, and the signals for carbons bonded to or near fluorine will exhibit characteristic splitting patterns.[1]

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-1 | 148 - 152 | d | ³J_CF (from C-F) ≈ 3-5 Hz |

| C-2 | 155 - 160 | d | ¹J_CF ≈ 240-260 Hz |

| C-3 | 140 - 145 | dq | ²J_CF (from C-F) ≈ 15-20 Hz, ²J_CF (from OCF₃) ≈ 2-4 Hz |

| C-4 | 120 - 125 | d | ³J_CF (from C-F) ≈ 8-10 Hz |

| C-5 | 115 - 120 | s or small d | ⁴J_CF ≈ 2-4 Hz |

| C-6 | 128 - 132 | d | ⁴J_CF ≈ 3-5 Hz |

| -OCF₃ | 120 - 124 | q | ¹J_CF ≈ 270-280 Hz |

Expert Interpretation

-

¹J_CF Coupling: The largest coupling constants will be for the carbons directly bonded to fluorine. C-2 will appear as a doublet with a very large coupling constant (¹J_CF), and the trifluoromethoxy carbon will appear as a quartet due to coupling with three fluorine atoms (¹J_CF).[2]

-

Long-Range C-F Coupling: Carbons that are two (²J_CF), three (³J_CF), or even four (⁴J_CF) bonds away from a fluorine atom will show smaller doublet or multiplet splittings.[1] These long-range couplings are diagnostic and help in assigning the carbon signals.

-

Chemical Shifts: The carbons directly attached to the electronegative F, O, and NO₂ groups (C-1, C-2, C-3) are expected to be the most downfield. C-2, bonded to fluorine, will likely be the most deshielded of the aromatic carbons. Carbons C-4, C-5, and C-6 will be further upfield. The chemical shift of the -OCF₃ carbon is highly characteristic.[2]

Diagram: ¹³C NMR Structural Assignments

Caption: Predicted ¹³C assignments for 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene.

NMR Experimental Protocol

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).[3] CDCl₃ is a standard solvent for its good solubilizing power and single deuterium lock signal.[4]

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of approximately -1 to 10 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (¹³C{¹H}).[3]

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using Fourier transformation. Reference the spectra using the residual solvent peak (CDCl₃: δ_H = 7.26 ppm, δ_C = 77.16 ppm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1600 - 1580 | Aromatic C=C Stretch | Medium |

| 1550 - 1520 | Asymmetric NO₂ Stretch | Strong |

| 1480 - 1450 | Aromatic C=C Stretch | Medium |

| 1360 - 1330 | Symmetric NO₂ Stretch | Strong |

| 1280 - 1240 | C-O Stretch (Aryl Ether) | Strong |

| 1250 - 1100 | C-F Stretches (from OCF₃ and Ar-F) | Very Strong |

| 900 - 690 | Aromatic C-H Out-of-Plane Bend | Strong |

Expert Interpretation

The IR spectrum will be dominated by several strong absorptions.

-

Nitro Group: Two very strong and characteristic bands will appear for the asymmetric and symmetric stretching of the N-O bonds. For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[5]

-

Fluorine Groups: The spectrum will contain very strong and complex absorption bands in the 1250-1100 cm⁻¹ region. This is characteristic of the C-F stretching vibrations from both the aromatic C-F bond and the trifluoromethoxy group.[6]

-

Aromatic Ring: The presence of the benzene ring will be confirmed by weak C-H stretching peaks above 3000 cm⁻¹ and C=C stretching peaks in the 1600-1450 cm⁻¹ region.[7]

IR Experimental Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty salt plates or ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Formula: C₇H₃F₄NO₃

-

Exact Mass: 237.0049

-

Predicted Molecular Ion (M⁺): m/z = 237

-

Key Fragments (Predicted):

-

m/z = 191: [M - NO₂]⁺, loss of a nitro group.

-

m/z = 168: [M - OCF₃]⁺, loss of the trifluoromethoxy radical.

-

m/z = 141: [M - NO₂ - CF₂]⁺ (tentative) or from a related structure.[8]

-

m/z = 69: [CF₃]⁺, a common fragment for trifluoromethyl-containing compounds.

-

Expert Interpretation

Under electron ionization (EI-MS), the molecular ion peak (M⁺) at m/z 237 is expected to be observed. The molecule will then fragment in predictable ways. The C-NO₂ bond is relatively weak and prone to cleavage, leading to a significant peak at m/z 191. Loss of the trifluoromethoxy group is another likely fragmentation pathway. The observation of a peak at m/z 69 would be strong evidence for the presence of a CF₃ group.

Diagram: Predicted Mass Spectrometry Fragmentation

Caption: A simplified predicted fragmentation pathway for the title compound in EI-MS.

Mass Spectrometry Experimental Protocol

-

Sample Introduction: The sample can be introduced via direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).[2]

-

Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z ratio.

-

Detection: An electron multiplier detects the ions.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by measuring the exact mass to several decimal places.

Conclusion

The comprehensive analysis of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene using NMR, IR, and MS provides a self-validating system for structural confirmation. ¹H and ¹³C NMR will define the precise connectivity and substitution pattern of the aromatic ring, with C-F couplings providing definitive proof of fluorine locations. IR spectroscopy will confirm the presence of the key nitro, C-F, and aromatic functional groups. Finally, mass spectrometry will verify the molecular weight and support the structure through predictable fragmentation patterns. Together, these techniques offer an unambiguous and robust analytical package for researchers working with this compound.

References

- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". American Chemical Society.

- Supporting Information for "Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides". The Royal Society of Chemistry.

- Supporting information for "Visible-Light-Induced Metal-Free Difluoroalkylation of C-H Bonds". SciEngine.

- 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum. ChemicalBook.

- Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek.

- Benzene, fluoro- - Infrared Spectrum. NIST WebBook.

- IR Spectroscopy Tutorial: Nitro Groups. University of Calgary.

- Spectroscopy of Aromatic Compounds. OpenStax.

- Benzene, 1-fluoro-3-nitro- - Mass Spectrum. NIST WebBook.

- Elschenbroich, C. (2006). Organometallics. Wiley-VCH. (General reference for NMR techniques, not directly cited from search results but represents standard knowledge).

Sources

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. rsc.org [rsc.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. files.sciengine.com [files.sciengine.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Benzene, fluoro- [webbook.nist.gov]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. Benzene, 1-fluoro-3-nitro- [webbook.nist.gov]

Navigating the Landscape of Trifluoromethoxylated Nitroaromatics: A Technical Guide for Researchers

An In-depth Technical Guide on the Commercial Availability and Application of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene and Its Key Analogs for Advanced Synthesis

For chemists and researchers in drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity and metabolic stability, making it a prized substituent in the design of novel therapeutics. This guide provides a detailed examination of the commercial availability, properties, and synthetic utility of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene, a potentially valuable building block. Due to its limited commercial presence, we will also explore its more accessible and well-documented structural isomers and analogs, providing a comprehensive resource for scientists navigating this chemical space.

The Trifluoromethoxy Advantage in Drug Discovery

The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[1][2] The trifluoromethoxy group is particularly advantageous as it can:

-

Enhance Lipophilicity: This can improve membrane permeability and oral bioavailability.[1]

-

Increase Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, prolonging the half-life of a drug.[1]

-

Modulate Acidity and Basicity: The strong electron-withdrawing nature of the -OCF₃ group can alter the pKa of nearby functional groups, influencing target binding.[2]

-

Influence Conformation: The steric bulk of the trifluoromethoxy group can lock a molecule into a more bioactive conformation.

These properties have led to a surge in the use of trifluoromethoxylated building blocks in the synthesis of a wide range of pharmaceuticals, from kinase inhibitors to central nervous system agents.[1][3]

Commercial Sourcing and Physicochemical Properties

A critical first step in any synthetic campaign is securing a reliable source of starting materials. The commercial landscape for 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene and its close relatives is varied. While the exact target molecule is listed by some suppliers, its isomers and analogs are often more readily available.

Table 1: Commercial Availability and Properties of Key Trifluoromethoxylated and Trifluoromethylated Nitroaromatics

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Commercial Suppliers |

| 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene | 1365272-87-2 | C₇H₃F₄NO₃ | 225.10 | Benchchem[4] |

| 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene | 1404193-85-6 | C₇H₃F₄NO₃ | 225.10 | Apollo Scientific (via CymitQuimica) |

| 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1 | C₇H₄F₃NO₃ | 207.11 | TCI, ChemScene, Matrix Fine Chemicals[5][6] |

| 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene | 61324-97-8 | C₇H₃F₄NO₂ | 209.10 | Sigma-Aldrich (Ambeed, ChemScene)[7] |

Note: Availability and suppliers are subject to change. Researchers should verify current stock and purity with the listed vendors.

The presence of the highly electronegative fluorine atom, the nitro group, and the trifluoromethoxy group renders these molecules as versatile intermediates. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAᵣ).

Safety and Handling

Fluorinated nitroaromatic compounds require careful handling due to their potential reactivity and toxicity. While specific data for 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene is limited, the safety profile of related compounds provides a useful guide.

For instance, 1-Nitro-3-(trifluoromethoxy)benzene (CAS 2995-45-1) is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]

Standard Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Key Synthetic Applications and Methodologies

The true value of these building blocks lies in their synthetic versatility. The combination of the nitro, fluoro, and trifluoromethoxy groups allows for a range of chemical transformations, making them ideal starting points for the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAᵣ)

The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluorine atom. This is a powerful method for introducing a wide variety of functional groups.

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAᵣ).

Experimental Protocol: Synthesis of a Substituted Aniline Derivative

This protocol is a representative example of an SNAᵣ reaction using a fluorinated nitroaromatic intermediate.

-

Reaction Setup: To a solution of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene (1.0 eq) in N,N-dimethylformamide (DMF), add the desired amine nucleophile (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted product.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an aniline, which is a key precursor for the formation of amides, sulfonamides, and other functional groups common in pharmaceuticals.

Caption: Workflow for the reduction of a nitroaromatic compound.

Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[9]

-

Reaction Setup: Dissolve the nitroaromatic compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reaction Conditions: Place the reaction vessel under an atmosphere of hydrogen gas (H₂) using a balloon or a Parr hydrogenator. Stir vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the aniline product, which can often be used in the next step without further purification.

Conclusion

2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene and its commercially available analogs are valuable building blocks for researchers in drug discovery and materials science. Their unique electronic properties and versatile reactivity allow for the efficient construction of complex molecular architectures. While the commercial availability of the exact title compound may be limited, a thorough understanding of its more accessible isomers and analogs provides a solid foundation for synthetic planning. By leveraging the synthetic methodologies outlined in this guide, researchers can effectively incorporate the advantageous trifluoromethoxy group into their next generation of innovative molecules.

References

- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.

-

Alchem Pharmtech. (n.d.). CAS 2995-45-1 | 1-Nitro-3-(trifluoromethoxy)benzene. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-1-methoxy-3-nitrobenzene. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-NITRO-3-(TRIFLUOROMETHOXY)BENZENE | CAS 2995-45-1. Retrieved from [Link]

-

Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

International Journal of Pharmaceutical and Clinical Research. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene | 1365272-87-2 | Benchchem [benchchem.com]

- 5. 3-(Trifluoromethoxy)nitrobenzene | 2995-45-1 [chemicalbook.com]

- 6. 1-NITRO-3-(TRIFLUOROMETHOXY)BENZENE | CAS 2995-45-1 [matrix-fine-chemicals.com]

- 7. 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene | 61324-97-8 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel fluorinated aromatic compound, 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene. This document is structured to provide not only procedural details but also the underlying scientific rationale for the proposed methodologies. The strategic incorporation of fluorine, a nitro group, and a trifluoromethoxy group onto a benzene scaffold presents a molecule with significant potential in medicinal chemistry and materials science. The guide will detail a plausible synthetic pathway, drawing upon established principles of electrophilic aromatic substitution, and will further delineate the expected analytical characterization of the target molecule using modern spectroscopic techniques.

Introduction: The Significance of Fluorinated Aromatics

The introduction of fluorine and fluorine-containing functional groups into organic molecules has become a pivotal strategy in modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can profoundly influence the biological activity and material properties of a compound. The target molecule, 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene, is a trifecta of functionalization, featuring a fluorine atom, a nitro group, and a trifluoromethoxy group. This combination is anticipated to create a unique electronic environment on the aromatic ring, making it a valuable building block for the synthesis of more complex molecules. The nitro group, in particular, can serve as a versatile handle for further chemical transformations, such as reduction to an amine, which is a common precursor in the synthesis of pharmaceuticals and agrochemicals.

Proposed Synthesis of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene

A logical and efficient synthetic route to 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene is proposed via the electrophilic nitration of 1-fluoro-3-(trifluoromethoxy)benzene. This approach leverages the directing effects of the existing substituents on the aromatic ring.

Mechanistic Rationale

The directing effects of the substituents on an aromatic ring during electrophilic substitution are paramount. In the case of 1-fluoro-3-(trifluoromethoxy)benzene:

-

Fluorine (-F): Fluorine is an ortho, para-directing deactivator. While it is highly electronegative and withdraws electron density from the ring through the sigma bond (inductive effect), it can donate electron density through its lone pairs via resonance (mesomeric effect). The resonance effect preferentially stabilizes the intermediates formed during ortho and para attack.

-

Trifluoromethoxy (-OCF₃): The trifluoromethoxy group is a strong meta-directing deactivator. The powerful electron-withdrawing effect of the three fluorine atoms significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. This deactivation is most pronounced at the ortho and para positions, thus directing the incoming electrophile to the meta position.

Considering these directing effects, the nitration of 1-fluoro-3-(trifluoromethoxy)benzene is expected to yield the desired 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene as the major product. The nitro group will preferentially add to the position that is ortho to the fluorine and meta to the trifluoromethoxy group.

Experimental Protocol

This protocol is a proposed method and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

1-Fluoro-3-(trifluoromethoxy)benzene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 1-fluoro-3-(trifluoromethoxy)benzene to the cooled sulfuric acid with continuous stirring.

-

In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Slowly add the cooled nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene.

Characterization of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization. The following techniques are essential for structural elucidation and purity assessment.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene, ¹H, ¹³C, and ¹⁹F NMR spectra will be crucial.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the neighboring fluorine, nitro, and trifluoromethoxy groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the carbon of the trifluoromethoxy group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals: one for the fluorine atom directly attached to the ring and another for the three fluorine atoms of the trifluoromethoxy group. The coupling between the aromatic fluorine and adjacent protons will provide further structural information.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | 7.5 - 8.5 | m | - |

| ¹³C | 110 - 160 (aromatic), ~120 (q, -OCF₃) | - | J(C-F) |

| ¹⁹F | -110 to -130 (Ar-F), -55 to -65 (-OCF₃) | - | - |

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene is expected to show characteristic absorption bands for the nitro group, the C-F bonds, and the aromatic ring. Specifically, the N-O stretching vibrations in aromatic nitro compounds appear in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric)[1].

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| C=C aromatic stretch | 1600 - 1450 |

| Asymmetric NO₂ stretch | 1550 - 1475 |

| Symmetric NO₂ stretch | 1360 - 1290 |

| C-F stretch (Ar-F) | 1250 - 1100 |

| C-F stretch (-OCF₃) | 1100 - 1000 |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene (C₇H₃F₄NO₃), the molecular ion peak (M⁺) would be expected at m/z 225. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic fragments.

Predicted Mass Spectrometry Data:

| Ion | m/z |

| [M]⁺ | 225 |

| [M-NO₂]⁺ | 179 |

Physical Properties

The physical properties of the purified compound should be determined to further confirm its identity and purity.

Predicted Physical Properties:

| Property | Predicted Value |

| Molecular Formula | C₇H₃F₄NO₃ |

| Molecular Weight | 225.10 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | > 200 °C (estimated) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, acetone, ethyl acetate) |

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of the target compound.

Safety Considerations

The synthesis of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene involves the use of hazardous materials. Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The final product is also expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation[2][3].

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene. The proposed synthetic strategy, based on the principles of electrophilic aromatic substitution, is expected to be efficient and selective. The detailed characterization plan, employing a suite of modern analytical techniques, will provide a robust confirmation of the structure and purity of this novel fluorinated aromatic compound. The insights provided herein are intended to empower researchers in the fields of medicinal chemistry and materials science to explore the potential of this and related molecules in their respective domains.

References

-

WIPO (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patent Scope. [Link]

- Google Patents (2008). Method for producing 2-fluorin-3-nitrotoluene.

-

American Chemical Society (2026). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

National Institute of Standards and Technology. Benzene, nitro-. [Link]

- Google Patents (2014). Process for the synthesis of organic compounds.

-

National Institute of Standards and Technology. Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-. [Link]

-

Fluorine Notes. ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[4] - ANNULENE, HEXAFLUOROBENZENE AND ITS HOMOLOGUES. [Link]

-

Spectroscopy Online. The Infrared Spectroscopy of Alkenes. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

PubChem. 2-Chloro-1-fluoro-3-nitrobenzene. [Link]

-

National Institute of Standards and Technology. Benzene, 1-fluoro-3-nitro-. [Link]

-

PubChem. 2-Fluoro-6-nitroanisole. [Link]

Sources

reactivity profile of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene

An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene, a specialized aromatic building block relevant to researchers, medicinal chemists, and professionals in drug development. Due to the limited direct literature on this specific molecule, this document synthesizes information from foundational organic chemistry principles and data from structurally analogous compounds. The core focus is on the interplay of the fluoro, nitro, and trifluoromethoxy substituents, which collectively define the molecule's reactivity. The guide elucidates the dominant reaction pathways, particularly Nucleophilic Aromatic Substitution (SNAr), provides mechanistic insights, and presents a prototypical experimental protocol. The objective is to equip scientists with the predictive knowledge required to effectively utilize this highly functionalized scaffold in complex synthetic applications.

Introduction: The Strategic Value of Fluorinated Aromatic Scaffolds

The incorporation of fluorine and fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1] Functional groups like the trifluoromethoxy (-OCF₃) group can profoundly alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]

The subject of this guide, 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene, is a prime example of a highly activated, multi-functionalized aromatic ring. Such structures are designed as versatile electrophilic partners in the synthesis of complex target molecules. The specific arrangement of a nitro group, a fluorine atom, and a trifluoromethoxy group creates a unique electronic environment that dictates a highly selective and predictable reactivity profile, which will be explored in detail.

Molecular Structure and Electronic Profile

To understand the reactivity of 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene, a thorough analysis of the electronic contributions of its substituents is essential.

-

Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing groups used in organic synthesis. It deactivates the aromatic ring towards electrophilic attack through both a strong inductive effect (-I) and a strong resonance effect (-M). Conversely, this potent electron-withdrawing capability is crucial for activating the ring towards nucleophilic attack.[2]

-

Trifluoromethoxy Group (-OCF₃): The -OCF₃ group is also strongly electron-withdrawing, primarily through a powerful inductive effect (-I) originating from the highly electronegative fluorine atoms. This effect significantly lowers the electron density of the aromatic ring.[3]

-

Fluoro Group (-F): As a halogen, fluorine exerts a strong electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+M). In the context of nucleophilic aromatic substitution, its most important role is that of an excellent leaving group, particularly when the ring is activated by other electron-withdrawing substituents.

Combined Effect: The convergence of these three electron-withdrawing groups renders the aromatic ring exceptionally electron-poor (π-deficient). This electronic profile makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and extremely resistant to Electrophilic Aromatic Substitution (EAS).

Physicochemical and Safety Data

While specific experimental data for 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene is not widely published, its properties can be reliably estimated from close structural analogs. The following table summarizes key data points from a related compound, 1-Nitro-3-(trifluoromethoxy)benzene, which are expected to be comparable.

| Property | Estimated Value / Data from Analog | Source |

| Molecular Formula | C₇H₃F₄NO₃ | - |

| Molecular Weight | 225.10 g/mol | - |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~96 °C / 20 mmHg | |

| Density | ~1.45 g/cm³ | |

| Flash Point | ~81 °C | |

| Solubility | Immiscible in water; soluble in common organic solvents. | [4] |

Safety and Handling Precautions: Based on data for analogous nitro-fluoro-aromatic compounds, 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene should be handled with care in a well-ventilated fume hood.[4]

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[5]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and heat sources.

-

Incompatible Materials: Strong oxidizing agents.

Core Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The primary and most synthetically valuable reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr). The extreme electron-deficient nature of the ring makes this process highly favorable.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]

-

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][7]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the substituted product.

The regioselectivity is precisely controlled by the substituents. The fluorine atom at the C2 position is the target for nucleophilic attack. The adjacent nitro group at C1 and trifluoromethoxy group at C3 are positioned perfectly (ortho) to stabilize the negative charge of the Meisenheimer intermediate through their powerful inductive and resonance effects.[7] This stabilization dramatically lowers the activation energy for the reaction, making the substitution at C2 highly efficient.

Figure 1: Mechanism of SNAr via a Meisenheimer complex.

Scope of Applicable Nucleophiles

The activated nature of the substrate allows for a broad range of nucleophiles to be employed, making it a versatile synthetic intermediate. Similar systems undergo efficient substitution with various nucleophiles.[8][9]

-

N-Nucleophiles: Primary and secondary amines (e.g., morpholine, piperidine, anilines) are commonly used to forge C-N bonds, a critical step in the synthesis of many pharmaceutical agents.[10]

-

O-Nucleophiles: Alkoxides and phenoxides react to form diaryl or alkyl aryl ethers.

-

S-Nucleophiles: Thiolates are effective nucleophiles for creating aryl thioethers.

Other Potential Transformations

While SNAr is the dominant reactivity, other functional groups on the molecule can be selectively transformed.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine (-NH₂) under standard conditions. This transformation is typically performed after an SNAr reaction. Common reducing agents include:

-

H₂, Pd/C

-

SnCl₂, HCl

-

Fe, NH₄Cl or Fe, AcOH

The resulting aniline is a key functional group that opens up a vast array of subsequent chemical reactions, including amide bond formation, diazotization, and the construction of heterocyclic rings.

Electrophilic Aromatic Substitution (EAS)

As previously noted, EAS is highly disfavored. The combined deactivating effects of the -NO₂, -F, and -OCF₃ groups make the ring exceptionally resistant to attack by electrophiles. Attempting EAS under harsh conditions would likely result in decomposition rather than the desired substitution.[11]

Prototypical Experimental Protocol: SNAr with Morpholine

This section provides a self-validating, step-by-step methodology for a typical SNAr reaction, explaining the causality behind each choice.

Objective: To synthesize 4-(2-nitro-6-(trifluoromethoxy)phenyl)morpholine.

Materials:

-

2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

Causality of Reagent Selection:

-

Morpholine: A common and moderately reactive secondary amine used to demonstrate the reaction's utility in drug discovery contexts.[10] An excess (1.2 eq) ensures the reaction goes to completion.

-

Potassium Carbonate: A mild inorganic base used to scavenge the HF acid byproduct generated during the reaction. Its use prevents the protonation and deactivation of the amine nucleophile.

-

DMSO: A polar aprotic solvent is chosen because it effectively solvates the potassium carbonate and the polar Meisenheimer intermediate, accelerating the reaction rate.

Procedure:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 eq). The flask is sealed with a septum and purged with nitrogen or argon. An inert atmosphere is crucial to prevent moisture from interfering with the base.

-

Reagent Dosing: Add anhydrous DMSO via syringe. Begin stirring to create a slurry. Add 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene (1.0 eq) followed by the dropwise addition of morpholine (1.2 eq) at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup (Quench & Extraction): Cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of cold water. This quenches the reaction and precipitates the organic product while dissolving the inorganic salts. Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-(2-nitro-6-(trifluoromethoxy)phenyl)morpholine.

Figure 2: General workflow for a typical SNAr reaction.

Conclusion